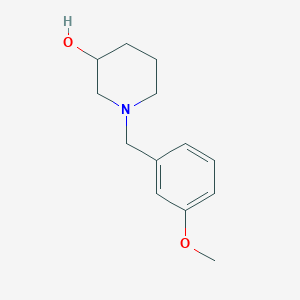

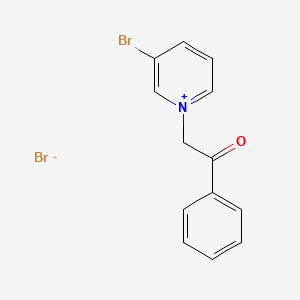

![molecular formula C12H20NO4P B5061636 diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diisopropyl methylphosphonate is a chemical compound that is a by-product in the production of sarin gas . It’s a colorless liquid that has been shown to affect the hematological (blood-forming) system in animals . Its chemical formula is C7H17O3P .

Synthesis Analysis

Diisopropyl methylphosphonate can be prepared by a gradual addition of triisopropyl phosphite with methyl iodide, utilizing distillation technique . Phosphinic and phosphonic acids, which are similar to the compound , can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .Molecular Structure Analysis

The molecular formula of diisopropyl methylphosphonate is C7H17O3P . For a compound with a similar structure, diisopropyl [hydroxy(4-pyridinyl)methyl]phosphonate, the molecular formula is C12H20NO4P .Chemical Reactions Analysis

Phosphonates, like diisopropyl methylphosphonate, can undergo various reactions. For instance, a prevalent palladium catalyst, Pd(PPh3)4, can achieve a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides .Physical And Chemical Properties Analysis

Diisopropyl methylphosphonate has a molar mass of 180.184 g·mol−1, a density of 0.976 g/mL, and a boiling point of 215 °C (419 °F; 488 K) .Mecanismo De Acción

While the specific mechanism of action for diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate is not available, phosphinic and phosphonic acids are known to have biological activity . They are used as antibacterial agents and play an important role in the treatment of DNA virus and retrovirus infections .

Safety and Hazards

Direcciones Futuras

The field of phosphonate chemistry, including compounds like diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate, is an active area of research. Future directions may include the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

Propiedades

IUPAC Name |

di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20NO4P/c1-9(2)16-18(15,17-10(3)4)12(14)11-6-5-7-13-8-11/h5-10,12,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLYDUBEUBCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=CN=CC=C1)O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)